molecular formula C7H6N2O4 B1472236 6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid CAS No. 1539948-54-3

6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid

Cat. No.: B1472236
CAS No.: 1539948-54-3
M. Wt: 182.13 g/mol
InChI Key: PRCFVEAMCONZAK-UHFFFAOYSA-N
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Description

6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C7H6N2O4 and its molecular weight is 182.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its biological targets is ongoing .

Mode of Action

It is known that this compound undergoes various chemical transformations on its carbonyl group .

Biochemical Pathways

As research progresses, more information about the compound’s effects on cellular pathways will become available .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will determine the bioavailability of the compound and its potential as a therapeutic agent .

Result of Action

As research progresses, more information about the compound’s effects at the molecular and cellular level will become available .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is an important area of study. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets .

Biochemical Analysis

Biochemical Properties

6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to undergo different chemical transformations on its carbonyl group, leading to the synthesis of various 2-substituted derivatives

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can affect the antiviral activity of certain cells, showing almost 4- to 7-fold higher antiviral activity than Pemetrexed . This highlights its potential as a therapeutic agent in antiviral treatments.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique structure allows it to interact with specific enzymes and proteins, leading to various biochemical effects. For example, the compound’s interaction with carbonyl groups results in the synthesis of different derivatives, which can further modulate enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound undergoes various chemical transformations, which can affect its stability and efficacy . Understanding these temporal effects is essential for optimizing its use in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may not achieve the desired therapeutic outcomes. It is crucial to determine the optimal dosage that maximizes the compound’s efficacy while minimizing potential side effects. Studies have indicated that the compound’s antiviral activity is dose-dependent, with higher doses showing greater efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s unique structure allows it to participate in different biochemical reactions, leading to the synthesis of various derivatives . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its use in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in biochemical research and therapeutic applications.

Properties

IUPAC Name

6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c10-7(11)4-5-6(9-3-8-4)13-2-1-12-5/h3H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCFVEAMCONZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=NC(=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid
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Reactant of Route 3
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Reactant of Route 4
6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid
Reactant of Route 5
6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid
Reactant of Route 6
6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.